(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
Description
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Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS/c1-4-13-25-18-12-9-16(22)14-19(18)27-21(25)23-20(26)15-7-10-17(11-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRQJVXASKIBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological profiles of this compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A benzothiazole core which contributes to its biological activity.
- An allyl group that enhances reactivity and potential interactions with biological targets.
- A bromine substituent that may influence the compound's pharmacological properties.
- A diethylamino group that can enhance solubility and bioactivity.
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminobenzenethiol and an aldehyde under acidic conditions.
- Bromination : The benzothiazole is brominated using agents like N-bromosuccinimide (NBS).
- Allylation : The allyl group is introduced via an allylation reaction using allyl halides in the presence of bases like potassium carbonate.
- Amidation : Finally, the diethylamino group is attached through an amide bond formation with appropriate carboxylic acid derivatives.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies show it exhibits:
- Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Fungicidal effects against common pathogens such as Candida spp., suggesting potential therapeutic applications in infectious diseases.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Interaction with DNA : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK/ERK, leading to altered cell cycle progression and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | MDA-MB-231 | 5.2 | Induced apoptosis via caspase activation |
| 2 | SK-Hep-1 | 4.8 | Inhibited proliferation by blocking G1/S transition |
| 3 | E.coli | 20 | Significant growth inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
